An In-depth Technical Guide to 3-Phenoxypropanal: Chemical Properties and Structure
An In-depth Technical Guide to 3-Phenoxypropanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxypropanal, a bifunctional organic molecule, possesses both an aldehyde and a phenoxy ether moiety, rendering it a versatile building block in organic synthesis. Its structural attributes offer multiple avenues for chemical modification, making it a molecule of interest in the development of novel chemical entities, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential applications of 3-Phenoxypropanal, offering insights for its effective utilization in research and development.
Chemical Structure and Identifiers
3-Phenoxypropanal is characterized by a propanal chain where the oxygen atom at the 3-position is linked to a phenyl group, forming a phenoxy ether.
Systematic Name (IUPAC): 3-phenoxypropanal[1]
Chemical Formula: C₉H₁₀O₂[1]
Molecular Structure:
Caption: Chemical structure of 3-Phenoxypropanal.
Table of Chemical Identifiers
| Identifier | Value |
| CAS Number | 22409-86-5[1] |
| Molecular Weight | 150.17 g/mol [1] |
| InChI | InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2[1] |
| InChIKey | PAXQETGAVVOTSQ-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)OCCC=O[1] |
| Synonyms | 3-Phenoxypropionaldehyde, Propanal, 3-phenoxy-[1] |
Physicochemical Properties
Experimentally determined physicochemical data for 3-Phenoxypropanal is not widely available in the literature. The following table includes computed properties from reliable chemical databases, which can serve as estimations for experimental design.
Table of Physicochemical Properties (Computed)
| Property | Value | Source |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 150.068079557 Da | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 106 | PubChem[1] |
Spectroscopic Data (Predicted)
Due to the scarcity of published experimental spectra for 3-Phenoxypropanal, the following sections provide predicted spectroscopic data based on its chemical structure. These predictions are valuable for the tentative identification of the compound in reaction mixtures and for guiding the analysis of experimentally obtained spectra.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3-Phenoxypropanal is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the two methylene groups of the propyl chain.
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Aldehydic Proton (CHO): A triplet around δ 9.8 ppm, due to coupling with the adjacent methylene group.
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Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 6.9 and 7.4 ppm. The protons ortho to the ether linkage will be the most shielded, while the para proton will be intermediate, and the meta protons the most deshielded.
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Methylene Protons (OCH₂): A triplet around δ 4.2 ppm, coupled to the adjacent methylene group.
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Methylene Protons (CH₂CHO): A triplet of triplets (or a more complex multiplet) around δ 2.9 ppm, coupled to both the aldehydic proton and the other methylene group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
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Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 200 ppm.
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Aromatic Carbons (C₆H₅): Four signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the ether oxygen (ipso-carbon) appearing around δ 158 ppm.
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Methylene Carbon (OCH₂): A signal around δ 65 ppm.
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Methylene Carbon (CH₂CHO): A signal around δ 45 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3-Phenoxypropanal will be characterized by the stretching vibrations of its key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
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C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
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C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 150 would be expected. Key fragmentation pathways would likely involve:
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Loss of the formyl radical (•CHO): Leading to a fragment at m/z 121.
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Cleavage of the ether bond: Generating a phenoxy radical (•OC₆H₅, m/z 93) and a C₃H₅O⁺ fragment (m/z 57), or a phenol cation (C₆H₅OH⁺•, m/z 94) through rearrangement.
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McLafferty rearrangement: If sterically feasible, this could lead to the formation of a radical cation of phenol (m/z 94) and the elimination of acrolein.
Synthesis and Reactivity
Synthesis
The most direct and common method for the synthesis of 3-Phenoxypropanal is the oxa-Michael addition (or conjugate addition) of phenol to acrolein.[2] This reaction involves the nucleophilic attack of the phenoxide ion onto the β-carbon of the α,β-unsaturated aldehyde, acrolein.
Caption: Synthetic pathway to 3-Phenoxypropanal via Oxa-Michael addition.
Experimental Protocol: General Procedure for Oxa-Michael Addition of Phenol to Acrolein
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Materials: Phenol, acrolein, a suitable base (e.g., triethylamine, sodium hydroxide, or a basic ion-exchange resin), and a solvent (e.g., toluene, acetonitrile, or no solvent).
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Procedure:
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To a solution or suspension of phenol and the base in the chosen solvent, acrolein is added dropwise at a controlled temperature (often ranging from room temperature to slightly elevated temperatures).
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The reaction mixture is stirred for a period of time until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction is quenched (e.g., with a mild acid if a strong base was used) and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 3-Phenoxypropanal.
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-
Causality behind Experimental Choices: The choice of base is critical; a weak base like triethylamine can catalyze the reaction reversibly, while a strong base like sodium hydroxide will generate the phenoxide irreversibly, potentially leading to higher yields but also side reactions. The dropwise addition of acrolein helps to control the exothermic nature of the reaction and minimize polymerization of the highly reactive acrolein.
Reactivity
The reactivity of 3-Phenoxypropanal is dominated by its aldehyde functional group, with the phenoxy ether moiety being relatively stable.
Caption: Key reactions of the aldehyde group in 3-Phenoxypropanal.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-phenoxypropanoic acid, using various oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or Tollens' reagent.
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Reduction: The aldehyde can be reduced to the primary alcohol, 3-phenoxypropan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
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Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This includes Grignard reagents and organolithium compounds to form secondary alcohols, the Wittig reaction to form alkenes, and the formation of cyanohydrins upon treatment with hydrogen cyanide.
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Reductive Amination: 3-Phenoxypropanal can react with primary or secondary amines in the presence of a reducing agent (such as sodium cyanoborohydride) to form the corresponding secondary or tertiary amines. This is a powerful method for introducing the phenoxypropyl moiety into more complex molecules.
Applications in Drug Development and Organic Synthesis
While specific examples of 3-Phenoxypropanal as a direct precursor to a marketed drug are not widely documented, its structural motifs are present in various biologically active compounds. Aldehydes are recognized as important intermediates in the pharmaceutical industry.[3] Aromatic aldehydes, in particular, are used in the synthesis of a variety of therapeutic agents.[1]
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As a Versatile Intermediate: The dual functionality of 3-Phenoxypropanal makes it a valuable intermediate. The aldehyde can be transformed into a variety of other functional groups, while the phenoxy group can be part of a larger pharmacophore or can be further functionalized on the aromatic ring.
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Scaffold for Novel Compounds: The phenoxypropanol or phenoxypropylamine backbone, readily accessible from 3-Phenoxypropanal, can serve as a scaffold for the synthesis of new chemical libraries for drug discovery. These scaffolds can be decorated with various substituents to explore structure-activity relationships (SAR).
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Potential in Fragrance and Flavor: Aldehydes are widely used in the fragrance and flavor industry. While the sensory properties of 3-Phenoxypropanal itself are not extensively described, related structures suggest it may possess interesting olfactory characteristics.
Safety and Handling
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General Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract. They may also be sensitizers. Ethers are typically flammable.
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield should be worn.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
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-
Handling:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Avoid inhalation of vapors.
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Avoid contact with skin and eyes.
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Keep away from ignition sources.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Store away from oxidizing agents and strong acids or bases.
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Conclusion
3-Phenoxypropanal is a valuable, albeit under-documented, chemical entity with significant potential in synthetic chemistry. Its straightforward synthesis via the oxa-Michael addition and the versatile reactivity of its aldehyde group make it an attractive building block for the construction of more complex molecules. For researchers in medicinal chemistry and drug development, 3-Phenoxypropanal offers a platform for the creation of novel compounds with potential therapeutic applications. Further investigation into its experimental properties and reactivity is warranted to fully exploit its synthetic utility.
References
-
FooDB. (2010-04-08). Showing Compound 3-Phenylpropanal (FDB011835). Retrieved from [Link]
-
Hoaglin, R. I., & Hirsh, D. H. (1949). Reaction of Acetals and α,β-Unsaturated Ethers. Journal of the American Chemical Society, 71(10), 3468-3471. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition of anilines or phenols without solvent under microwave irradiation | Request PDF. Retrieved from [Link]
-
Wikipedia. (2023). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
-
Química Organica.org. (n.d.). Reactivity of alpha, beta-unsaturated carbonyls. Retrieved from [Link]
- Google Patents. (n.d.). WO1996011898A1 - Process for the preparation of 3-phenylpropanal.
-
Mayr, H., & Ofial, A. R. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(14), 5033-5044. Retrieved from [Link]
-
Hoaglin, R. I., & Hirsh, D. H. (1949). Reaction of Acetals and α,β-Unsaturated Ethers. Journal of the American Chemical Society, 71(10), 3468-3471. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760). Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition of anilines or phenols without solvent under microwave irradiation | Request PDF. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1996/011898 PROCESS FOR THE PREPARATION OF 3-PHENYLPROPANAL. Retrieved from [Link]
-
Asian Publication Corporation. (2007). Phenoxy acetophenones, Aromatic aldehyde, Phenoxy acetophenone, Antiinflammatory activity. Asian Journal of Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0003453). Retrieved from [Link]
-
NIST. (n.d.). 3-Phenylpropanol. NIST WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003453). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenylpropanal: A Versatile Aromatic Aldehyde for Fragrance, Flavor, and Chemical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Benzenepropanal. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenoxypropanal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
NIST. (n.d.). 3-Phenylpropanol. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3-Phenoxypropionic acid. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-PHENYL-1-PROPANOL, FORMATE - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzenepropanal. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Phenyl-1-propanol - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). Retrieved from [Link]
-
NIST. (n.d.). 3-Phenylpropanol, TMS derivative. NIST WebBook. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2016). A REVIEW ON SYNTHESIS OF PHARMACOLOGICALLY ACTIVE COMPOUNDS USING AROMATIC ALDEHYDES, HALOGENS AND CYANO GROUP. Retrieved from [Link]
-
Quora. (2020). What are the pharmaceutical uses of aldehyde and ketones?. Retrieved from [Link]
-
Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]
-
Royal Society of Chemistry. (2012). ChemInform Abstract: Recent Developments in the Field of Oxa-Michael Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Michael addition reactions of phenol anion (PA) with resorcinol.... Retrieved from [Link]
